molecular formula C11H10ClNO5S B8660435 (1-Methylethyl)-4-chloro-2-(isocyanatosulfonyl)benzoate CAS No. 101377-46-2

(1-Methylethyl)-4-chloro-2-(isocyanatosulfonyl)benzoate

Cat. No. B8660435
Key on ui cas rn: 101377-46-2
M. Wt: 303.72 g/mol
InChI Key: FEWHYEQVGRWMTA-UHFFFAOYSA-N
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Patent
US04566898

Procedure details

A mixture of 388.2 g (1-methylethyl)-2-[(butylaminocarbonyl)aminosulfonyl]-4-chlorobenzoate and 3 L of xylene was azeotropically dried, then cooled to ~100° C. and 1.0 g of 1,8-diazabicyclo[2.2.2.]octane was added. The mixture was heated to ~141° C. and the addition of liquefied phosgene was begun. After 90 ml of phosgene had been added, the reaction temperature was 128° C. The temperature had risen to 132° C. after 1 hr., and an additional 10 ml phosgene was added. Heating was continued the remainder of the day, then the reaction mixture was allowed to cool overnight under a nitrogen atmosphere. The following morning, the reaction mixture was heated to reflux (133° C.) and 24 ml of phosgene was added over 1 hr. The mixture was heated an additional 2 hrs. (temperature--124° C.) and then cooled to ambient temperature. The reaction mixture was filtered under nitrogen, and the filtrate was concentrated in vacuo. The title compound (400.1 g) was isolated as an oil of sufficient purity for the subsequent coupling reaction.
Name
(1-methylethyl)-2-[(butylaminocarbonyl)aminosulfonyl]-4-chlorobenzoate
Quantity
388.2 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:4][C:5](=[O:24])[C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:7]=1[S:13]([NH:16][C:17](NCCCC)=[O:18])(=[O:15])=[O:14])[CH3:3]>C1(C)C(C)=CC=CC=1>[CH3:3][CH:2]([O:4][C:5](=[O:24])[C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:7]=1[S:13]([N:16]=[C:17]=[O:18])(=[O:15])=[O:14])[CH3:1]

Inputs

Step One
Name
(1-methylethyl)-2-[(butylaminocarbonyl)aminosulfonyl]-4-chlorobenzoate
Quantity
388.2 g
Type
reactant
Smiles
CC(C)OC(C1=C(C=C(C=C1)Cl)S(=O)(=O)NC(=O)NCCCC)=O
Name
Quantity
3 L
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
133 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was azeotropically dried
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ~100° C.
ADDITION
Type
ADDITION
Details
]octane was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to ~141° C.
ADDITION
Type
ADDITION
Details
the addition of liquefied phosgene
ADDITION
Type
ADDITION
Details
After 90 ml of phosgene had been added
CUSTOM
Type
CUSTOM
Details
was 128° C
ADDITION
Type
ADDITION
Details
, and an additional 10 ml phosgene was added
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight under a nitrogen atmosphere
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The following morning, the reaction mixture was heated
ADDITION
Type
ADDITION
Details
was added over 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated an additional 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
(temperature--124° C.) and then cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered under nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)OC(C1=C(C=C(C=C1)Cl)S(=O)(=O)N=C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 400.1 g
YIELD: CALCULATEDPERCENTYIELD 127.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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